N-Boc-Sitagliptin: A Comprehensive Technical Guide
N-Boc-Sitagliptin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-sitagliptin is a critical N-tert-butoxycarbonyl-protected intermediate in the stereoselective synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] This technical guide provides an in-depth overview of N-Boc-sitagliptin, including its physicochemical properties, detailed synthesis and purification protocols, and comprehensive analytical data. The information presented is intended to support researchers and drug development professionals in the synthesis, purification, and analysis of this key pharmaceutical intermediate.
Introduction
Sitagliptin, the active pharmaceutical ingredient (API), functions by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these incretins, Sitagliptin enhances their ability to increase insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control. The synthesis of Sitagliptin often proceeds through the formation of the N-Boc-protected intermediate, N-Boc-sitagliptin, which allows for controlled chemical transformations and ensures the desired stereochemistry of the final drug substance.[2] The tert-butoxycarbonyl (Boc) protecting group is instrumental in preventing unwanted side reactions at the amine functionality during synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-sitagliptin is presented in Table 1. This data is essential for understanding the compound's behavior in various solvents and for the development of appropriate handling, storage, and purification procedures.
Table 1: Physicochemical Properties of N-Boc-Sitagliptin
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | [3] |
| Molecular Weight | 507.43 g/mol | |
| CAS Number | 486460-23-5 | |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly found in search results | |
| Solubility | DMF: 20 mg/mLDMSO: 16 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.25 mg/mLCorn Oil: ≥ 2.5 mg/mL | , |
| Optical Rotation | Specific value not found in search results |
Experimental Protocols
Synthesis of N-Boc-Sitagliptin
The following protocol is adapted from a patented synthetic route and describes the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride.
Materials:
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(3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
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3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
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O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
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Water
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Sodium bicarbonate (NaHCO₃) solution (1%)
Procedure:
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In a suitable reaction vessel, dissolve (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride in DMF.
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Cool the reaction mixture to 0-5 °C with constant stirring.
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Add TBTU to the cooled reaction mixture.
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Slowly add DIPEA to the reaction mixture, maintaining the temperature between 0-5 °C.
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Stir the reaction mixture for approximately 1 hour at 0-5 °C. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
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Upon completion of the reaction, add water and a 1% aqueous solution of sodium bicarbonate to the reaction mixture.
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Stir the mixture for 1 hour at 25-35 °C to precipitate the product.
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Collect the precipitated N-Boc-sitagliptin by filtration.
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Wash the solid product with water.
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Dry the product under vacuum to yield N-Boc-sitagliptin.
Purification of N-Boc-Sitagliptin
Purification of the crude N-Boc-sitagliptin can be achieved through recrystallization or column chromatography.
Recrystallization Protocol (General):
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Dissolve the crude N-Boc-sitagliptin in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate, isopropanol/water).
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If necessary, filter the hot solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Column Chromatography Protocol (General):
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Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
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Pack a chromatography column with the silica gel slurry.
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Dissolve the crude N-Boc-sitagliptin in a minimal amount of the elution solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of a suitable solvent system (e.g., hexane/ethyl acetate), gradually increasing the polarity.
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Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified N-Boc-sitagliptin.
Analytical Data
Spectroscopic Data
Table 2: Summary of Analytical Data for N-Boc-Sitagliptin
| Technique | Data | Reference(s) |
| ¹H NMR | Specific, detailed solution-state data with chemical shifts, multiplicities, and coupling constants were not readily available in the searched literature. Solid-state NMR data for the final Sitagliptin product has been published. | |
| ¹³C NMR | Specific, detailed solution-state data were not readily available in the searched literature. Solid-state NMR data for the final Sitagliptin product has been published. | |
| FT-IR (cm⁻¹) | Characteristic peaks for the N-H, C=O (carbamate and amide), C-F, and aromatic C-H functional groups are expected. A general table of IR absorptions is provided in the references. | |
| Mass Spectrometry | Molecular Ion (M): 507.17050859 Da (calculated) |
Chromatographic Data
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of N-Boc-sitagliptin. A typical analysis would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffered aqueous solution. Detection is commonly performed using a UV detector.
Visualizations
Synthetic Pathway of Sitagliptin via N-Boc-Sitagliptin
Caption: Synthesis of Sitagliptin from its precursors via the N-Boc protected intermediate.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis, purification, and analysis of N-Boc-sitagliptin.
Figure 1. Chemical Structure of N-Boc-Sitagliptin
